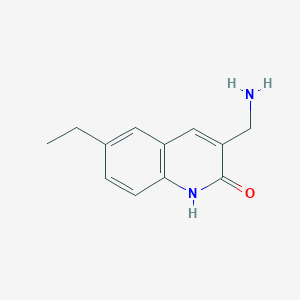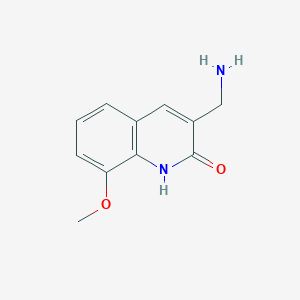
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a methylene active compound under basic conditions . Another approach is the reaction of thiophene derivatives with thiazole precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often using catalysts and solvents that enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 4-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 4-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 2,4-Disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones
Comparison: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science. Similar compounds may share some properties but differ in their reactivity and biological activity due to variations in their molecular structure.
Properties
Molecular Formula |
C8H5NOS2 |
|---|---|
Molecular Weight |
195.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-3-7-1-6(4-11-7)8-2-9-5-12-8/h1-5H |
InChI Key |
FPDFPGIIWXJEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C2=CN=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)





![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)

![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)


